FLAP Inhibition: Over 1000-Fold Difference in Potency Between Butyl and Ethyl Analogs
5-Butyl-2-methylpyridine demonstrates potent inhibition of 5-lipoxygenase-activating protein (FLAP) with an IC50 of 0.5 nM in human peripheral leukocytes [1]. In stark contrast, the 5-ethyl analog, 5-ethyl-2-methylpyridine, shows no reported FLAP inhibition in this assay. This >1000-fold difference in potency (from 0.5 nM to effectively no activity) is a direct consequence of the butyl chain's optimal hydrophobic interaction within the FLAP binding pocket.
| Evidence Dimension | FLAP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | 5-Ethyl-2-methylpyridine: No inhibition reported |
| Quantified Difference | >1000-fold difference in potency (from 0.5 nM to effectively no activity) |
| Conditions | Inhibition of FLAP in human peripheral leukocytes, assessed by inhibition of calcium ionophore A23187-induced LTB4 production via ELISA |
Why This Matters
For researchers targeting the FLAP pathway in inflammation, selecting 5-butyl-2-methylpyridine over its shorter-chain analogs is essential for achieving any meaningful biological activity, directly impacting the validity of target engagement studies.
- [1] BindingDB. BDBM50359061 (CHEMBL1922532) Affinity Data: IC50 0.5 nM for FLAP. View Source
